Trichlorotriazine

CAS No.: 70674-51-0

Cat. No.: VC14196107

Molecular Formula: C3Cl3N3

Molecular Weight: 184.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70674-51-0 |

|---|---|

| Molecular Formula | C3Cl3N3 |

| Molecular Weight | 184.41 g/mol |

| IUPAC Name | 4,5,6-trichlorotriazine |

| Standard InChI | InChI=1S/C3Cl3N3/c4-1-2(5)7-9-8-3(1)6 |

| Standard InChI Key | LZKGFGLOQNSMBS-UHFFFAOYSA-N |

| Canonical SMILES | C1(=C(N=NN=C1Cl)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

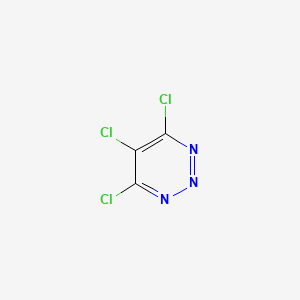

Trichlorotriazine belongs to the s-triazine family, characterized by a six-membered aromatic ring with alternating carbon and nitrogen atoms. The molecular structure features three chlorine atoms symmetrically positioned at the 2, 4, and 6 positions (Figure 1). The compound’s IUPAC Standard InChIKey (MGNCLNQXLYJVJD-UHFFFAOYSA-N) and CAS Registry Number (108-77-0) facilitate unambiguous identification in chemical databases .

Physicochemical Properties

Key physical properties include a molecular weight of 184.411 g/mol and a crystalline solid state at room temperature. Thermochemical data from the NIST WebBook report the standard enthalpy of formation (ΔfH°) in the solid phase as 94.3 ± 2.5 kJ/mol (Lyubarskii et al., 1984) and 91.6 kJ/mol (Humphries and Nicholson, 1957) . These values underscore the compound’s stability and energy content, which influence its reactivity in synthetic pathways.

Table 1: Thermochemical Data for Trichlorotriazine

| Quantity | Value | Units | Method | Reference |

|---|---|---|---|---|

| ΔfH° (solid) | 94.3 ± 2.5 | kJ/mol | Ccr | Lyubarskii et al. |

| ΔfH° (solid) | 91.6 | kJ/mol | Cm | Humphries et al. |

Synthesis and Reactivity

Industrial Production

Trichlorotriazine is synthesized via the reaction of hydrogen cyanide with chlorine gas under controlled conditions, yielding a high-purity product. Alternative routes involve the trichlorination of cyanuric acid derivatives, though these methods are less common due to scalability challenges .

Stepwise Nucleophilic Substitution

The compound’s three chlorine atoms undergo sequential substitution with nucleophiles (e.g., amines, alcohols, thiols) in a temperature-dependent manner:

-

0–5°C: The first chlorine reacts readily with strong nucleophiles like amines.

-

40–50°C: The second substitution occurs, typically with less reactive agents.

-

80–100°C: The third chlorine undergoes displacement under harsh conditions .

Experimental and theoretical studies using density functional theory (DFT) and natural bond orbital (NBO) analysis confirm the preferential substitution order: alcohol > thiol > amine . This orthogonality enables the synthesis of complex architectures, such as dendrimers and peptide conjugates .

Table 2: Reactivity Trends in Trichlorotriazine Substitution

| Nucleophile | Temperature Range (°C) | Reaction Rate (k, M⁻¹s⁻¹) |

|---|---|---|

| Amine | 0–5 | 1.2 × 10³ |

| Alcohol | 20–30 | 3.8 × 10³ |

| Thiol | 40–50 | 2.1 × 10³ |

Pharmaceutical Applications

Drug Synthesis

Trichlorotriazine facilitates the synthesis of ester-based therapeutics through its role as a coupling reagent. For instance, nafamostat mesylate and camostat mesylate—antiviral agents used in treating COVID-19—are synthesized via TCT-mediated esterification. This method replaces traditional reagents like dicyclohexylcarbodiimide (DCC), offering advantages in cost, scalability, and environmental impact (E-factor reduction) .

Anticancer Agents

The compound’s derivatives exhibit potent anticancer activity. Asymmetric synthesis of Lometrexol, a folate antagonist, utilizes 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) to achieve high enantioselectivity without racemization .

Comparative Analysis with Related Compounds

Trichloroisocyanuric Acid

Unlike trichlorotriazine, trichloroisocyanuric acid (C₃Cl₃N₃O₃) contains oxygen atoms and serves primarily as a disinfectant. The hexahydro derivative (C₃H₆Cl₃N₃), though structurally similar, is highly unstable and prone to explosive decomposition .

Table 3: Comparative Properties of Triazine Derivatives

| Compound | Formula | Stability | Primary Use |

|---|---|---|---|

| Trichlorotriazine | C₃Cl₃N₃ | High | Organic synthesis |

| Trichloroisocyanuric acid | C₃Cl₃N₃O₃ | Moderate | Disinfection |

| 1,3,5-Trichlorohexahydrotriazine | C₃H₆Cl₃N₃ | Low | Chlorinating agent |

Recent Advances and Future Directions

Recent studies highlight trichlorotriazine’s utility in green chemistry. The 2023 work by Chemistry Europe demonstrates its role in aqueous-phase esterification, minimizing organic solvent use . Future research may explore its application in covalent organic frameworks (COFs) and targeted drug delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume